![molecular formula C18H22N2O5S B5004888 4-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5004888.png)

4-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

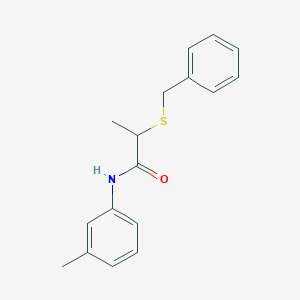

4-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]benzamide, commonly known as DMSO, is a chemical compound that has been used in scientific research for several decades. It is a highly polar and water-soluble compound that has a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMSO is not fully understood. It is believed to act as a free radical scavenger, an antioxidant, and a membrane stabilizer. DMSO has also been shown to modulate ion channels and transporters, alter gene expression, and affect cell signaling pathways.

Biochemical and Physiological Effects:

DMSO has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit inflammation, and modulate immune responses. DMSO also has analgesic properties and has been used in the treatment of pain. Additionally, DMSO has been shown to improve wound healing and reduce scar formation.

Advantages and Limitations for Lab Experiments

DMSO has several advantages for lab experiments. It is a highly polar and water-soluble compound that can dissolve a wide range of hydrophobic compounds. It is also a potent cryoprotectant and can protect cells and tissues from damage during freezing and thawing. However, DMSO has some limitations. It can interfere with some assays and may affect cell viability and proliferation at high concentrations.

Future Directions

There are several future directions for DMSO research. One area of interest is the development of new DMSO-based drugs for the treatment of cancer and other medical conditions. Additionally, there is a need for further research on the mechanism of action of DMSO and its effects on cell signaling pathways. Finally, there is a need for more studies on the safety and toxicity of DMSO, particularly at high concentrations.

Conclusion:

In conclusion, DMSO is a highly polar and water-soluble compound that has a variety of biochemical and physiological effects. It has been widely used in scientific research as a solvent, cryoprotectant, and penetration enhancer. DMSO has several advantages for lab experiments, but also has some limitations. There are several future directions for DMSO research, including the development of new DMSO-based drugs and further studies on its mechanism of action and safety.

Synthesis Methods

DMSO can be synthesized using several methods, including the reaction of dimethylamine with sulfur trioxide, followed by reaction with 2-(2-methoxyphenoxy)ethylamine and then benzoyl chloride. Another method involves the reaction of dimethylamine with sulfuric acid, followed by reaction with 2-(2-methoxyphenoxy)ethylamine and then benzoyl chloride. Both methods produce high yields of DMSO.

Scientific Research Applications

DMSO has been widely used in scientific research as a solvent, cryoprotectant, and penetration enhancer. It is commonly used in cell culture studies to dissolve hydrophobic compounds and to enhance the penetration of drugs and other molecules into cells. DMSO is also used in cryopreservation to protect cells and tissues from damage during freezing and thawing. Additionally, DMSO has been used in the treatment of several medical conditions, including cancer, arthritis, and bladder inflammation.

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-20(2)26(22,23)15-10-8-14(9-11-15)18(21)19-12-13-25-17-7-5-4-6-16(17)24-3/h4-11H,12-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZVTJRJSDSPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5004808.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)

![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)

![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)

![8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)

![2-{[6-(2,3-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5004842.png)

![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)

![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004876.png)

![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5004886.png)